5-Methyl-2-(2-phenylpropan-2-yl)cyclohexyl oxoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-(2-phenylpropan-2-yl)cyclohexyl oxoacetate is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a cyclohexane ring substituted with a methyl group, a phenylpropan-2-yl group, and an oxoacetate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(2-phenylpropan-2-yl)cyclohexyl oxoacetate typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the cyclization of linear alkanes.
Substitution Reactions: The introduction of the methyl and phenylpropan-2-yl groups can be achieved through substitution reactions. For example, Friedel-Crafts alkylation can be used to introduce the phenylpropan-2-yl group.
Esterification: The oxoacetate functional group can be introduced through esterification reactions, where an alcohol reacts with an acyl chloride or anhydride in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(2-phenylpropan-2-yl)cyclohexyl oxoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxoacetate group to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and halides (Cl⁻, Br⁻) are used in substitution reactions.
Major Products
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
5-Methyl-2-(2-phenylpropan-2-yl)cyclohexyl oxoacetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(2-phenylpropan-2-yl)cyclohexyl oxoacetate involves its interaction with specific molecular targets and pathways. The oxoacetate group can participate in nucleophilic addition reactions, while the cyclohexane ring provides structural stability. The phenylpropan-2-yl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
Cyclohexyl acetate: Similar structure but lacks the phenylpropan-2-yl group.
2-Phenylpropan-2-yl acetate: Similar structure but lacks the cyclohexane ring.
Methyl cyclohexyl ketone: Similar structure but lacks the oxoacetate group.
Uniqueness
5-Methyl-2-(2-phenylpropan-2-yl)cyclohexyl oxoacetate is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the cyclohexane ring, phenylpropan-2-yl group, and oxoacetate group makes it a versatile compound with diverse applications in various fields.
Properties
CAS No. |
129444-92-4 |
---|---|
Molecular Formula |
C18H24O3 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
[5-methyl-2-(2-phenylpropan-2-yl)cyclohexyl] 2-oxoacetate |
InChI |
InChI=1S/C18H24O3/c1-13-9-10-15(16(11-13)21-17(20)12-19)18(2,3)14-7-5-4-6-8-14/h4-8,12-13,15-16H,9-11H2,1-3H3 |
InChI Key |
FHPVPXAVFQDAGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C=O)C(C)(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.